6-Methyl-1,2,4,5-tetrazinane-3-thione

Description

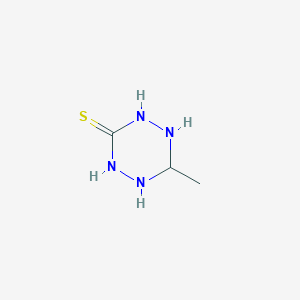

Structure

3D Structure

Properties

CAS No. |

89093-72-1 |

|---|---|

Molecular Formula |

C3H8N4S |

Molecular Weight |

132.19 g/mol |

IUPAC Name |

6-methyl-1,2,4,5-tetrazinane-3-thione |

InChI |

InChI=1S/C3H8N4S/c1-2-4-6-3(8)7-5-2/h2,4-5H,1H3,(H2,6,7,8) |

InChI Key |

BYIXAEICDPEBOP-UHFFFAOYSA-N |

SMILES |

CC1NNC(=S)NN1 |

Canonical SMILES |

CC1NNC(=S)NN1 |

Other CAS No. |

89093-72-1 |

Origin of Product |

United States |

Classification and Structural Features of the 1,2,4,5 Tetrazinane 3 Thione Scaffold

The 1,2,4,5-tetrazinane-3-thione (B14168712) scaffold is a fascinating and complex molecular architecture. At its core, it is a six-membered ring composed of four nitrogen atoms and two carbon atoms, classifying it as a tetrazinane. The "1,2,4,5" designation specifies the relative positions of the nitrogen atoms within this heterocyclic system. Unlike its aromatic analog, 1,2,4,5-tetrazine (B1199680), the tetrazinane ring is fully saturated, meaning it lacks double bonds within the ring structure. This saturation imparts significant conformational flexibility to the ring.

A key functional group that defines this scaffold is the thione group (C=S) at the third position of the ring. The presence of this sulfur-containing functional group is expected to significantly influence the electronic properties and reactivity of the molecule. Additionally, the scaffold of the specific compound of interest, 6-Methyl-1,2,4,5-tetrazinane-3-thione, features a methyl group at the sixth position. This alkyl substituent further modifies the steric and electronic nature of the molecule.

The general structure of the 1,2,4,5-tetrazinane-3-thione scaffold allows for various substitutions at the nitrogen and carbon atoms, leading to a diverse family of related compounds. The table below illustrates the classification of some related heterocyclic compounds to provide a structural context.

| Compound Class | Core Ring Structure | Key Functional Groups | Saturation Level |

| 1,2,4,5-Tetrazine | Six-membered with 4 N atoms | Aromatic system | Aromatic |

| 1,2,4,5-Tetrazinane | Six-membered with 4 N atoms | Single bonds | Saturated |

| Thione | R₂C=S | Carbon-sulfur double bond | N/A |

| 1,2,4,5-Tetrazinane-3-thione | Six-membered with 4 N atoms | Thione group at C3 | Saturated |

Historical Context and Evolution of Research on Tetrazinane Derivatives

The study of tetrazine and its derivatives dates back to the late 19th century. mdpi.com The initial research primarily focused on the synthesis and basic characterization of the aromatic 1,2,4,5-tetrazines. These compounds were noted for their intense color, a characteristic that arises from n→π* electronic transitions. mdpi.com For a significant period, research into tetrazines was largely of academic interest, exploring their synthesis through methods like the Pinner synthesis from iminoesters. mdpi.com

The 20th century saw a gradual expansion of interest in tetrazine chemistry, particularly with the discovery of their utility in various chemical transformations. However, it was the advent of "click chemistry" in the early 2000s and the subsequent application of 1,2,4,5-tetrazines in bioorthogonal chemistry that led to an exponential increase in research activity. chemrxiv.org Their rapid and selective reaction with strained alkenes via the inverse electron-demand Diels-Alder (iEDDA) reaction established them as invaluable tools for in vivo imaging and bioconjugation. nih.gov

In contrast, the saturated counterparts, tetrazinanes, have a much less documented history. While the synthesis of ring-fused hexahydro-1,2,4,5-tetrazines has been reported, demonstrating the feasibility of creating the saturated ring system, the broader exploration of monocyclic tetrazinanes, and specifically tetrazinane-3-thiones, has been limited. rsc.org The synthesis of related 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones from thiocarbohydrazide (B147625) suggests a potential synthetic route towards the fully saturated scaffold. researchgate.netresearchgate.net This historical disparity in research focus highlights the vast, unexplored chemical space that tetrazinane derivatives occupy.

Current Research Significance and Potential Academic Trajectories for 6 Methyl 1,2,4,5 Tetrazinane 3 Thione

One-Pot Multicomponent Approaches for 1,2,4,5-Tetrazinane-3-thiones

One-pot syntheses, which combine multiple reaction steps in a single vessel, are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For the 1,2,4,5-tetrazinane-3-thione scaffold, the primary approaches involve the cyclocondensation of hydrazine-based synthons with carbonyl compounds.

Three-Component Coupling Reactions (e.g., thiourea (B124793), aldehydes, ammonium (B1175870) acetate)

Three-component reactions that utilize simple, readily available starting materials like aldehydes and thiourea are a powerful tool for constructing heterocyclic systems. beilstein-journals.orgnih.gov However, the specific application of a three-component coupling of thiourea, aldehydes, and a nitrogen source like ammonium acetate (B1210297) for the direct synthesis of the 1,2,4,5-tetrazinane-3-thione ring is not prominently documented in scientific literature. While these components are known to participate in catalyst-free, one-pot methodologies to form other nitrogen-containing heterocycles, such as 1,3,5-triazine-2,4-dithione derivatives, the specific combination to yield the tetrazinane core appears less common or established. beilstein-journals.orgnih.gov

Reactions of Thiocarbohydrazide with Carbonyl Compounds (Aldehydes and Ketones)

The most established and direct route to the 1,2,4,5-tetrazinane-3-thione core is the two-component cyclocondensation reaction between thiocarbohydrazide and various carbonyl compounds. researchgate.netcore.ac.uk This reaction is versatile, accommodating a range of aldehydes and ketones to produce correspondingly substituted tetrazinane derivatives. researchgate.net

The general procedure involves reacting a solution of thiocarbohydrazide with a substituted aldehyde in an acidic medium, such as glacial acetic acid, typically in an ethanol (B145695) solvent. The mixture is stirred at room temperature for several hours, during which the product precipitates and can be isolated by filtration. researchgate.net This method has been successfully employed to synthesize a series of 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones. researchgate.net The reaction proceeds through a cyclocondensation mechanism where the two hydrazine (B178648) moieties of thiocarbohydrazide react with the carbonyl carbon of the aldehyde or ketone to form the saturated six-membered ring. researchgate.net

Below is a table summarizing the synthesis of various 6-aryl-1,2,4,5-tetrazinane-3-thiones via this method.

| Aldehyde Reactant | Resulting Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | 6-Phenyl-1,2,4,5-tetrazinane-3-thione | 71 | 160-162 |

| 4-Nitrobenzaldehyde | 6-(4-Nitrophenyl)-1,2,4,5-tetrazinane-3-thione | 75 | 173-175 |

| 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-1,2,4,5-tetrazinane-3-thione | 70 | 165-167 |

| 4-Hydroxybenzaldehyde | 6-(4-Hydroxyphenyl)-1,2,4,5-tetrazinane-3-thione | 65 | 180-182 |

| 4-Methoxybenzaldehyde | 6-(4-Methoxyphenyl)-1,2,4,5-tetrazinane-3-thione | 68 | 155-157 |

Data sourced from synthesis of 6-aryl-1,2,4,5-tetrahydro tetrazine-3-thione compounds. researchgate.net

Development of Substituted this compound Derivatives

Building upon the fundamental reaction of thiocarbohydrazide with carbonyls, researchers have developed various substituted analogs, including those derived from complex ketones and simple aliphatic aldehydes.

Synthesis of Flavanoidal 1,2,4,5-Tetrazinane-6′-thione Derivatives

A notable extension of the thiocarbohydrazide condensation method involves its reaction with flavanone (B1672756) derivatives. Flavanones are a class of flavonoids containing a ketone functional group within their heterocyclic structure. The reaction of various substituted flavanones with thiocarbohydrazide in ethanol using acetic acid as a reagent provides a facile, one-pot pathway to novel flavanoidal 1,2,4,5-tetrazinane-6′-thione derivatives. This synthesis demonstrates the applicability of the method to more complex, polycyclic ketone substrates, expanding the structural diversity of accessible tetrazinane-3-thiones.

Preparation of 6-Hexyl-1,2,4,5-tetrazinane-3-thione (HTT) and Related Analogs

While specific literature detailing the synthesis of 6-Hexyl-1,2,4,5-tetrazinane-3-thione (HTT) is not widely published, its preparation logically follows the general and well-established condensation reaction between thiocarbohydrazide and an aliphatic aldehyde. researchgate.net The specific aldehyde required for the synthesis of HTT would be heptanal (B48729). The hexyl group at the 6-position of the tetrazinane ring originates from the seven-carbon aldehyde, where one carbon becomes part of the heterocyclic ring.

The reaction would involve the equimolar addition of heptanal to a solution of thiocarbohydrazide, likely under mild acidic conditions, analogous to the synthesis of its aryl counterparts. researchgate.net The resulting compound, HTT, is identified by the CAS Number 18801-56-4 and has a molecular formula of C8H18N4S. matrix-fine-chemicals.com

Catalytic and Green Chemistry Innovations in Tetrazinane-3-thione Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. mdpi.comnih.gov These "green chemistry" principles focus on reducing waste, minimizing energy consumption, and using less hazardous substances. mdpi.comresearchgate.net

The one-pot multicomponent reactions previously discussed are inherently aligned with green chemistry principles due to their high atom economy and reduction of intermediate isolation steps. rsc.org Further innovations in this area focus on the use of novel catalysts and alternative energy sources. While specific literature on catalytic systems for 1,2,4,5-tetrazinane-3-thione synthesis is limited, broader trends in heterocyclic synthesis point toward promising approaches. researchgate.netrsc.org The use of recyclable, heterogeneous catalysts could offer advantages in product purification and catalyst reuse. rsc.orgrsc.org

A significant green innovation applicable to this area is the use of microwave-assisted synthesis. mdpi.comnih.gov Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while improving product yields in the synthesis of various nitrogen- and sulfur-containing heterocycles like triazines and thiazepines. mdpi.comresearchgate.netbeilstein-journals.org This technique is an established tool for achieving rate enhancement and better selectivity. mdpi.com The application of microwave-assisted heating to the condensation of thiocarbohydrazide and aldehydes presents a clear path toward a more efficient and greener synthesis of this compound and its derivatives.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating a wide array of chemical reactions. ajchem-a.comnih.gov Compared to conventional heating, microwave irradiation offers advantages such as rapid and uniform heating, significantly reduced reaction times, improved yields, and often, higher product purity. ijnrd.orgajchem-a.comijrpr.com This method relies on the ability of polar molecules (solvents or reactants) to absorb microwave energy and convert it into heat. nih.gov

The application of microwave energy has been particularly beneficial in the synthesis of heterocyclic compounds. ijrpr.comnih.govmdpi.com For example, the synthesis of tetrazines and tetra-azepines from dihydroformazan was achieved in just 1–2 minutes under microwave irradiation, demonstrating a significant improvement in efficiency and eco-friendliness over traditional methods. ijrpr.com Similarly, various 1,2,4-triazine (B1199460) and 1,2,4-triazol-3-one derivatives have been synthesized with high yields and short reaction times using microwave technology. mdpi.comscielo.org.za

In the context of this compound analogs, microwave-assisted synthesis can be applied to the key cyclocondensation step. A study on the synthesis of pyridino-1,2,3-thiadiazoles successfully combined the use of the NaHSO₄·SiO₂ heterogeneous catalyst with microwave irradiation under dry media conditions. researchgate.net This synergistic approach highlights a modern, efficient, and environmentally friendly strategy for constructing complex heterocyclic systems. researchgate.net Applying such a method to the reaction of thiocarbohydrazide and acetaldehyde (B116499) could potentially provide a rapid and high-yield pathway to this compound.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Synthesis of 1,2,4-Triazol-3-ones | Reflux in ethanol for 4 hours. scielo.org.za | Irradiation at 110 °C for 15 minutes. scielo.org.za |

| Synthesis of 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one | Reflux in acetic acid for 2 hours (62% yield). mdpi.com | Not specified, but MAOS is highlighted for rapid synthesis. mdpi.com |

| Synthesis of Tetra-azepines | Often involves multiple steps and long reaction times. ijrpr.com | Achieved in 1–2 minutes. ijrpr.com |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for identifying functional groups and understanding the electronic structure of a molecule.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule through their vibrational frequencies. For this compound, the key functional groups are the N-H bonds of the tetrazinane ring, the C-H bonds of the methyl group, and the C=S bond of the thione group.

The FT-IR spectrum of the related compound thiocarbohydrazide, a precursor for many tetrazine-thiones, shows characteristic absorption bands at 3306 cm⁻¹ for NH₂, 3274 and 3203 cm⁻¹ for NH, and 1282 cm⁻¹ for C=S. researchgate.net For 6-aryl-1,2,4,5-tetrahydro-tetrazine-3-thione derivatives, which are closer in structure, stretching vibration bands are observed in the ranges of 3111-3190 cm⁻¹ for NH, 1588-1597 cm⁻¹ for C=C (aromatic), 1513-1589 cm⁻¹ for C=N, and 1244-1255 cm⁻¹ for C=S. researchgate.net

Based on these related structures, the expected FT-IR absorption bands for this compound are summarized in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| N-H stretch | 3100-3300 | Broad peak due to hydrogen bonding. |

| C-H stretch (methyl) | 2850-3000 | Aliphatic C-H stretching vibrations. |

| C=S stretch (thione) | 1200-1300 | A strong to medium intensity band. |

| N-N stretch | 1400-1500 | Characteristic of the tetrazinane ring. |

| C-N stretch | 1350-1450 | Associated with the tetrazinane ring structure. |

This table presents predicted data based on analogous compounds.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores, which are functional groups that absorb light in the UV-visible range. The primary chromophore in this compound is the thione (C=S) group.

For thiocarbohydrazide, electronic transitions are observed at 355 nm (n→π) and 272 nm (π→π). researchgate.net In 6-aryl-1,2,4,5-tetrahydro-tetrazine-3-thione compounds, these transitions are observed in the ranges of 304-373 nm (n→π) and 253-337 nm (π→π). researchgate.net The n→π* transition, which is typically of lower energy (longer wavelength), involves the excitation of a non-bonding electron to an anti-bonding π* orbital. The higher energy (shorter wavelength) π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The expected electronic transitions for this compound are detailed in the following table.

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| n→π | 300-380 | C=S |

| π→π | 250-340 | C=S |

This table presents predicted data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, we would expect to see signals corresponding to the protons of the methyl group and the N-H protons of the tetrazinane ring.

In a related 1,6-dihydro-1,2,4,5-tetrazine, the methyl protons appear as a doublet at 2.04 ppm. researchgate.net For this compound, the methyl group protons would likely appear as a singlet in the range of 2-3 ppm. The N-H protons are expected to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. We would expect signals for the methyl carbon and the carbons of the tetrazinane ring, including the thione carbon. In a related 6-aryl-1,2,4,5-tetrahydro-tetrazine-3-thione, the thione carbon (C=S) gives a signal at 175.4 ppm, and a carbon in the tetrazine ring appears at 147.8 ppm. researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Predicted ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ | 2.0 - 3.0 | Singlet |

| -NH- | Variable | Broad Singlet |

This table presents predicted data based on analogous compounds.

Predicted ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ | 20 - 30 |

| C=S | 170 - 180 |

| Tetrazinane Ring Carbons | 140 - 150 |

This table presents predicted data based on analogous compounds.

Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (HOMOCOR or COSY), are used to establish correlations between coupled protons. In the case of this compound, a COSY experiment would be expected to show no cross-peaks if the methyl protons and the N-H protons are not coupled, which is likely. However, if there is any long-range coupling, it would be observable. More advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitively assigning the proton and carbon signals and confirming the connectivity within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (C₂H₆N₄S), the expected molecular weight is approximately 118.16 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 118. Subsequent fragmentation could involve the loss of the methyl group (-CH₃, 15 amu), leading to a fragment at m/z 103. Other potential fragmentations could involve the cleavage of the tetrazinane ring. For instance, in a related 1,6-dihydro-1,2,4,5-tetrazine, a significant fragmentation pathway is the loss of N₂ (28 amu). researchgate.net

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 118 | [M]⁺ |

| 103 | [M - CH₃]⁺ |

| 90 | [M - N₂]⁺ |

This table presents predicted data based on analogous compounds.

Surface and Interfacial Analysis for Adsorption Studies

Comprehensive research on the surface and interfacial properties of this compound is crucial for understanding its behavior in various applications, particularly in adsorption studies. Techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), zeta potential measurements, and contact angle analysis provide invaluable insights into the elemental composition, surface morphology, interfacial charge, and hydrophobicity of this compound. However, a review of the current scientific literature reveals a significant gap in the experimental data for this compound specifically. While extensive research exists for related tetrazine and triazine compounds, direct analytical findings for the subject compound are not presently available. The following sections outline the established methodologies and the nature of the data that would be anticipated from such analyses.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, an XPS analysis would be expected to provide high-resolution spectra for the core levels of carbon (C1s), nitrogen (N1s), and sulfur (S2p).

The C1s spectrum would be deconvoluted to identify the different chemical environments of the carbon atoms, such as the methyl group (C-H), the carbon atom in the tetrazinane ring bonded to nitrogen (C-N), and the thione group (C=S). The N1s spectrum would reveal the various nitrogen environments within the tetrazinane ring, distinguishing between the different N-N and C-N bonds. The S2p spectrum is critical for confirming the presence of the thione group and determining its oxidation state. The binding energies of these peaks would provide a detailed fingerprint of the compound's surface chemistry.

Anticipated XPS Data for this compound

| Element | Core Level | Expected Binding Energy (eV) Range | Inferred Chemical State |

|---|---|---|---|

| Carbon | C1s | ~284.8 | C-C, C-H (adventitious carbon) |

| ~285.5 - 286.5 | C-N | ||

| ~287.0 - 288.0 | C=S | ||

| Nitrogen | N1s | ~399.0 - 401.0 | N-C, N-N |

| Sulfur | S2p | ~162.0 - 164.0 | Thione (C=S) |

Note: The table presents hypothetical data based on typical binding energies for similar functional groups, as direct experimental data for the specified compound is not available in the reviewed literature.

Atomic Force Microscopy (AFM) for Surface Morphology and Self-Assembly

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale. An AFM analysis of this compound, when deposited on a substrate, would visualize its surface morphology, including features like grain size, shape, and distribution. This is particularly relevant for understanding how the compound self-assembles or forms thin films. The analysis can be performed in various modes, such as tapping mode, to minimize sample damage and obtain high-quality images of the surface structure and roughness.

Zeta Potential Measurements in Interfacial Phenomena Research

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. For this compound dispersed in a liquid medium, zeta potential measurements would quantify the surface charge at the solid-liquid interface. This information is vital for predicting the stability of suspensions of the compound and its tendency to agglomerate or remain dispersed. The zeta potential is typically measured as a function of pH, which can reveal the isoelectric point of the compound—the pH at which the net surface charge is zero.

Contact Angle Analysis for Surface Hydrophobicity

Contact angle measurements are used to determine the hydrophobicity or hydrophilicity of a solid surface by measuring the angle at which a liquid droplet interfaces with it. For a surface coated with this compound, the contact angle of a water droplet would indicate its wetting characteristics. A high contact angle (>90°) would suggest a hydrophobic surface, while a low contact angle (<90°) would indicate a hydrophilic surface. This property is fundamental for applications involving interfaces with aqueous environments, such as in the design of coatings or in biological systems.

Reaction Mechanisms and Chemical Reactivity of 6 Methyl 1,2,4,5 Tetrazinane 3 Thione Systems

Intramolecular Cyclization and Rearrangement Pathways

The structure of 6-Methyl-1,2,4,5-tetrazinane-3-thione serves as a precursor for the synthesis of more complex heterocyclic systems through cyclization and rearrangement reactions. These pathways are fundamental in expanding the chemical space accessible from this scaffold.

The this compound ring system can be synthesized from the reaction of aliphatic aldehydes with thiocarbohydrazide (B147625). researchgate.net This tetrazinane-3-thione structure is not merely a final product but a versatile intermediate that can undergo further transformations. A key reaction pathway involves its cyclization to form condensed thiazolidinone systems. When 6-substituted-1,2,4,5-tetrazinane-3-thiones are treated with reagents such as diethyl acetylenedicarboxylate, they readily undergo cyclization to yield these fused heterocyclic structures. researchgate.net

This transformation is part of a broader class of reactions where thiocarbohydrazone derivatives are converted into various heterocyclic compounds, including thiazolidinones. researchgate.net For instance, the cyclocondensation of related thiosemicarbazones with compounds like chloroacetic acid or mercaptoacetic acid is a well-established method for synthesizing the thiazolidin-4-one ring. researchgate.netnih.gov The Knoevenagel condensation, a reaction involving an active methylene (B1212753) group (like the one at the C5-position of a thiazolidinone core) and an oxo-compound, is another relevant synthetic protocol in this context. nih.gov The reactivity of the this compound scaffold allows it to participate in similar multi-step synthetic sequences, leading to diverse and complex molecular architectures.

Table 1: Cyclization Reactions of Tetrazinane-3-thione Precursors

| Precursor | Reagent | Product Type | Ref. |

|---|---|---|---|

| 6-substituted-1,2,4,5-tetrazinane-3-thiones | Diethyl acetylenedicarboxylate | Condensed Thiazolidinones | researchgate.net |

| Thiosemicarbazones | Chloroacetic Acid | 2-substituted-4-thiazolidinones | researchgate.net |

| Schiff bases (from thiosemicarbazide) | Mercaptoacetic Acid | Thiazolidin-4-ones | researchgate.net |

The outcomes of cyclization reactions are governed by the principles of regioselectivity and stereoselectivity, which determine the specific isomer formed. nih.gov In the context of this compound and its derivatives, these factors are crucial in directing the formation of a single, desired product from multiple possibilities. For instance, in the intramolecular [2+2] photocycloaddition catalyzed by a chiral photosensitizer, the first C-C bond formation is often the rate-limiting and selectivity-controlling step. rsc.org

When unsymmetrical 1,2,4,5-tetrazines undergo cycloaddition reactions, a remarkable degree of regioselectivity can be observed. nih.gov The reaction's course can be influenced by factors such as solvent hydrogen bonding, which may alter the mode of cycloaddition from a conventional C3/C6 pathway to a formal N1/N4 cycloaddition. nih.gov The specific placement of the methyl group at the 6-position on the tetrazinane ring introduces steric and electronic biases that influence the approach of reagents and the stability of transition states, thereby controlling the regiochemical and stereochemical outcome of the cyclization. nih.gov Theoretical studies, such as Bonding Evolution Theory (BET), can be employed to analyze the reaction channels and understand the electronic factors that control the regioselectivity and stereoselectivity of cycloaddition reactions. mdpi.com

Investigation of Nucleophilic and Electrophilic Sites within the Tetrazinane-3-thione Scaffold

The reactivity of the this compound scaffold is defined by the distribution of electron density across its atoms, creating distinct nucleophilic and electrophilic centers. The 1,2,4,5-tetrazine (B1199680) ring is inherently electron-deficient, which imparts a high degree of electrophilicity to the ring carbons. researchgate.net This makes the scaffold susceptible to attack by nucleophiles.

The primary nucleophilic sites within the molecule are the nitrogen and sulfur atoms, which possess lone pairs of electrons. These heteroatoms can donate electron density to electrophiles. Conversely, the carbon atom of the thione group (C=S) is an electrophilic site, susceptible to nucleophilic attack. The high electrophilicity of the 1,2,4,5-tetrazine ring facilitates nucleophilic substitution reactions, where a leaving group on the ring can be replaced by a variety of S-nucleophiles and N-nucleophiles. researchgate.netresearchgate.net

Quantum chemical calculations provide deeper insight into the molecule's reactivity. mdpi.com Parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are critical. A high EHOMO value indicates a propensity to donate electrons (nucleophilicity), while a low ELUMO value suggests a capacity to accept electrons (electrophilicity). mdpi.com For similar heterocyclic thione compounds, the electron density is often concentrated on the N and S heteroatoms, confirming their role as the primary nucleophilic centers. mdpi.com These theoretical models correlate well with experimental observations of the molecule's behavior in chemical reactions and adsorption processes. rsc.orgresearchgate.net

Mechanistic Insights into Intermolecular Adsorption Processes on Substrates

The nucleophilic centers within the this compound molecule, particularly the nitrogen and sulfur atoms, enable it to adsorb onto metal surfaces, a process central to applications such as corrosion inhibition. rsc.org The adsorption mechanism is typically a combination of physical and chemical interactions. nih.gov

Physisorption occurs through electrostatic interactions between the charged metal surface and the charged molecules. In acidic environments, the heteroatoms in the tetrazinane-thione ring can become protonated, leading to a positively charged molecule that can be electrostatically attracted to the negatively charged surface of the metal (e.g., steel in HCl). nih.gov

Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of the metal atoms on the substrate surface. researchgate.net This charge sharing or transfer creates a more stable and robust bond.

The combination of these processes results in the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. researchgate.netmdpi.com The spontaneity and strength of this adsorption can be quantified by thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. Values around -20 kJ/mol are typically associated with physisorption, whereas values of -40 kJ/mol or more negative suggest chemisorption. nih.gov For many related heterocyclic thione inhibitors, the calculated ΔG°ads values fall in a range that indicates a mixed mode of adsorption, involving both physisorption and chemisorption. rsc.orgnih.gov

Table 2: Thermodynamic Parameters for Adsorption of Analogous Heterocyclic Thiones on Steel

| Inhibitor Type | ΔG°ads (kJ/mol) | Adsorption Isotherm | Predominant Mechanism | Ref. |

|---|---|---|---|---|

| Triazole-Thione Schiff Base 1 | -36.7 | Langmuir | Mixed Physisorption/Chemisorption | nih.gov |

| Triazole-Thione Schiff Base 2 | -38.5 | Langmuir | Mixed Physisorption/Chemisorption | nih.gov |

| Quinoxalinyl-dihydropyrazolyl derivative | Not specified | Langmuir | Mixed Physisorption/Chemisorption | rsc.org |

| Triazole derivative | Not specified | Langmuir | Charge Transfer Controlled | researchgate.net |

Molecular dynamics simulations further confirm that inhibitor molecules tend to adsorb in a nearly parallel orientation to the metal surface, maximizing contact and forming an effective protective layer. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies focused solely on the chemical compound “this compound” that would allow for the creation of the detailed article as requested in the outline.

The search for dedicated research on this particular molecule's quantum chemical calculations (Density Functional Theory) and molecular modeling did not yield specific data regarding its electronic structure, molecular orbital analysis, conformational analysis, energetic profiles, chemical reactivity predictions, or its binding interactions with proteins such as Bovine Serum Albumin.

While general computational methodologies and studies exist for the broader class of 1,2,4,5-tetrazine and other related heterocyclic compounds nih.govnih.govresearchgate.netresearchgate.net, these findings are not specific to "this compound" and cannot be used to generate a scientifically accurate and non-speculative article that adheres to the strict requirements of the provided outline. Creating content for the specified sections without published data would constitute scientific fabrication.

Therefore, it is not possible to provide the requested article with the required level of detail and scientific accuracy.

Computational and Theoretical Investigations of 6 Methyl 1,2,4,5 Tetrazinane 3 Thione

In Silico Screening and Design of Novel Tetrazinane-3-thione Analogs

In silico screening and computational design are pivotal in modern drug discovery for identifying and optimizing novel therapeutic agents. These methods are particularly valuable for exploring the potential of heterocyclic scaffolds like tetrazinane-3-thione. While direct research on 6-Methyl-1,2,4,5-tetrazinane-3-thione is not available, studies on structurally related compounds, such as 1,2,4,5-tetrazine (B1199680) and 1,2,4-triazole-3-thione derivatives, provide a framework for how novel analogs of the target compound could be designed and evaluated.

The process typically begins with the creation of a virtual library of analogs, where the core structure of this compound is systematically modified with various functional groups. These modifications can be guided by quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity. For instance, 3D-QSAR studies on 1,2,4,5-tetrazine derivatives have successfully generated models with good predictive abilities for antitumor activity. nih.gov Such models can help in designing novel compounds with potentially enhanced efficacy.

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a ligand to a specific protein target. In studies of related heterocyclic compounds, docking has been employed to screen for potential inhibitors of various enzymes. For example, docking studies of new nih.govptfarm.plnih.govtriazolo[4,3-b] nih.govptfarm.plnih.govresearchgate.nettetrazine derivatives against the C-Met tyrosine kinase receptor showed promising anticancer potential, with docking scores ranging from -6.058 to -4.853 Kcal/mol. researchgate.net Similarly, novel 1,2,4-triazole-piperazine hybrids have been designed and evaluated as potential MAO inhibitors through molecular docking. nih.gov

Pharmacokinetic properties, often assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial for the development of viable drug candidates. In silico ADMET screening of newly synthesized heterocycles linked to a thiazole (B1198619) core has been performed to better understand their pharmacokinetic profiles. mdpi.com These computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize analogs with favorable drug-like characteristics. For example, in silico ADMET predictions for a series of 1,2,4-triazole-piperazine derivatives indicated that they possessed appropriate pharmacokinetic profiles. nih.gov

The table below illustrates the type of data that could be generated from an in silico screening of hypothetical this compound analogs, based on methodologies applied to similar heterocyclic compounds.

| Analog | Modification | Predicted Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted BBB Permeability |

|---|---|---|---|---|

| Analog 1 | R = -OH | -7.2 | 75 | High |

| Analog 2 | R = -Cl | -8.1 | 82 | High |

| Analog 3 | R = -OCH3 | -7.5 | 78 | Medium |

| Analog 4 | R = -NH2 | -6.9 | 65 | Low |

Further computational analysis often involves Density Functional Theory (DFT) calculations to understand the electronic properties of the designed analogs. DFT can be used to investigate the molecule's electric dipole moment, polarizability, and hyperpolarizability. researchgate.net Molecular dynamics simulations can also be employed to assess the stability of the ligand-protein complex over time. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methyl 1,2,4,5 Tetrazinane 3 Thione Derivatives

Correlating Structural Modifications with Synthetic Outcomes and Selectivity

The synthesis of 6-substituted-1,2,4,5-tetrazinane-3-thione derivatives is influenced by the nature of the substituent at the 6-position. The synthetic route to these compounds often involves the condensation of thiocarbohydrazide (B147625) with a suitable aldehyde or ketone. For 6-Methyl-1,2,4,5-tetrazinane-3-thione, acetaldehyde (B116499) would be the precursor. The reaction proceeds via the formation of a tetrahydro-1,2,4,5-tetrazine-3-thione intermediate.

Subsequent oxidation of the tetrazinane ring to a tetrazine ring is a common transformation for this class of compounds. For instance, the oxidation of 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones using hydrogen peroxide has been shown to yield the corresponding 6-aryl-1,2,4,5-tetrazine-3-thiones. researchgate.netresearchgate.net The choice of oxidizing agent and reaction conditions can be critical for selectivity, preventing over-oxidation or decomposition of the heterocyclic ring.

The introduction of different substituents at the 6-position can affect the reaction kinetics and the stability of the resulting tetrazinane ring. Electron-donating groups, such as the methyl group, may influence the nucleophilicity of the ring nitrogens, potentially affecting further derivatization reactions at these positions. The steric bulk of the substituent at C6 can also play a role in directing the regioselectivity of subsequent reactions.

Relationship between Molecular Architecture and Spectroscopic Signatures

The spectroscopic characteristics of this compound and its derivatives are intrinsically linked to their molecular structure. Analysis of related compounds provides insight into the expected spectroscopic signatures.

For the closely related 6-aryl-1,2,4,5-tetrazine-3-thiones, Fourier-transform infrared (FT-IR) spectra typically show characteristic stretching vibration bands for N-H (3111-3190 cm⁻¹), C=N (1513-1589 cm⁻¹), and C=S (1244-1255 cm⁻¹) groups. researchgate.net In the case of this compound, the presence of the saturated tetrazinane ring would lead to the appearance of C-H stretching bands for the methyl group and the C6 proton.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these compounds. In the ¹H NMR spectrum of a related 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thione, proton signals for N-H appear around 3.4 ppm, and the C6-H proton signal is observed at approximately 1.98 ppm. researchgate.net For this compound, one would expect to see a characteristic signal for the methyl protons, likely a doublet if coupled with the C6 proton, and a quartet for the C6 proton itself.

The ¹³C NMR spectrum of a 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thione shows signals for the C=S carbon at around 175.4 ppm and the C6 carbon at approximately 147.8 ppm. researchgate.net For the 6-methyl analog, the chemical shift of the C6 carbon would be significantly upfield due to the presence of the sp³-hybridized carbon of the methyl group.

The following table summarizes the expected spectroscopic data for this compound based on related structures.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | C6-H | ~2.0 ppm (quartet) |

| CH ₃ | ~1.1 ppm (doublet) | |

| NH | ~3.4 ppm (broad singlet) | |

| ¹³C NMR | C =S | ~175 ppm |

| C 6 | ~50-60 ppm | |

| C H₃ | ~15-20 ppm | |

| FT-IR | N-H stretch | 3100-3200 cm⁻¹ |

| C-H stretch | 2900-3000 cm⁻¹ | |

| C=S stretch | 1240-1260 cm⁻¹ |

Elucidating the Influence of Substituents on Functional Performance (e.g., Flotation Efficiency, Biological Potency)

The substituents on the 1,2,4,5-tetrazinane-3-thione (B14168712) core have a profound impact on the functional performance of these molecules, notably in mineral flotation and as biologically active agents.

Flotation Efficiency

In the field of mineral flotation, tetrazine-thione derivatives have been investigated as collectors for the separation of minerals. The efficiency of these collectors is highly dependent on the nature of the substituent at the 6-position, which modulates the hydrophobicity of the molecule. For example, a study on azolethione surfactants, including 6-heptyl-1,2,4,5-tetrazine-3-thione, demonstrated that the length of the alkyl chain is a critical factor. researchgate.net The heptyl group in this case provides a significant hydrophobic character, which is essential for rendering the mineral surface hydrophobic and allowing it to attach to air bubbles.

It can be inferred that this compound, with its smaller methyl group, would be a less effective flotation agent compared to its long-chain alkyl analogs due to its lower hydrophobicity. The choice of the substituent at the 6-position allows for the fine-tuning of the collector's properties to suit specific mineral processing applications. The S and N atoms in the tetrazine-thione core are the primary reaction centers for binding to metal ions on the mineral surface. researchgate.net

Biological Potency

Derivatives of 1,2,4,5-tetrazine (B1199680) are known to possess a wide range of biological activities, including antiviral and antitumor properties. nih.govnih.gov The biological potency of these compounds is highly sensitive to the nature and position of substituents on the tetrazine ring. Fused triazine derivatives based on a related 6-methyl-3-thioxo-1,2,4-triazin-5-one scaffold have been screened for their cytotoxic activities against various human cancer cell lines. nih.govptfarm.pl

Structure-activity relationship (SAR) studies on these related compounds have shown that the introduction of different aryl groups can significantly modulate the cytotoxic effects. nih.gov For this compound derivatives, it is anticipated that modifications at the N1, N2, N4, and N5 positions, as well as at the 6-position, would lead to a diverse range of biological activities. The methyl group at the 6-position may contribute to favorable interactions with specific biological targets. Further research is needed to systematically evaluate the biological potential of this particular class of compounds.

The following table outlines the key structure-function relationships for derivatives of this compound.

| Application | Structural Feature | Influence on Performance |

| Flotation | Alkyl chain length at C6 | Longer chains increase hydrophobicity and flotation efficiency. |

| Tetrazine-thione core | Acts as the chelating group for metal ions on the mineral surface. | |

| Biological Activity | Substituents on the ring | Modulate the compound's interaction with biological targets, affecting potency and selectivity. |

| Methyl group at C6 | May influence binding affinity and pharmacokinetic properties. |

Applications of 6 Methyl 1,2,4,5 Tetrazinane 3 Thione and Its Derivatives in Specialized Fields

Contributions to Mineral Flotation Technology

In the realm of mineral processing, derivatives of 6-Methyl-1,2,4,5-tetrazinane-3-thione have been identified as promising reagents. Froth flotation, a critical process for separating valuable minerals from gangue, relies on the chemical affinity of collector agents for specific mineral surfaces. Research has highlighted the efficacy of tetrazinane-thione derivatives in the selective recovery of copper sulfide (B99878) ores.

Derivatives such as 6-hexyl-1,2,4,5-tetrazinane-3-thione (HxMTT) have demonstrated considerable potential as selective collectors for chalcopyrite (CuFeS₂), a primary source of copper. The effectiveness of these collectors is attributed to the presence of both the tetrazine thione group, which acts as the functional head that binds to the mineral, and a hydrocarbon chain that provides the necessary hydrophobicity for flotation. Studies combining tetrazine thione groups with hydrocarbon chains have led to the synthesis of collectors that show strong performance in chalcopyrite flotation.

A significant challenge in copper mineral processing is the separation of chalcopyrite from pyrite (B73398) (FeS₂), as both are sulfide minerals and often coexist. Tetrazine thione collectors have been specifically investigated to address this challenge. Research indicates that these collectors can effectively separate pyrite from chalcopyrite. For instance, UV test results have shown that HxMTT readily bonds with Cu⁺ and Cu²⁺ ions, which are present on the chalcopyrite surface, while showing little affinity for Fe²⁺ and Fe³⁺ ions, which are characteristic of pyrite. This selective interaction is crucial for achieving high-grade copper concentrates by depressing the flotation of pyrite.

The mechanism by which tetrazinane-thione derivatives function involves chemisorption onto the mineral surface. Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) analyses have confirmed that HxMTT chemisorbs onto the chalcopyrite surface through the formation of stable Cu—N and Cu—S bonds. This strong chemical bond ensures robust attachment of the collector molecule.

Once adsorbed, the hydrocarbon tail of the molecule is oriented away from the mineral surface, leading to a significant increase in the surface hydrophobicity of the chalcopyrite particles. Atomic Force Microscopy (AFM) and contact angle measurements have visually and quantitatively confirmed this enhancement. The increased hydrophobicity facilitates the attachment of the mineral particles to air bubbles in the flotation cell, allowing them to be carried to the froth and effectively separated.

Interactive Table: Flotation Performance of a Tetrazinane-Thione Derivative This table summarizes the key findings related to the application of a 6-alkyl-1,2,4,5-tetrazinane-3-thione derivative in mineral flotation.

Parameter Observation/Finding Analytical Technique Mineral Selectivity High affinity for Chalcopyrite (CuFeS₂) over Pyrite (FeS₂) Flotation Tests, UV Spectroscopy Adsorption Type Chemisorption on chalcopyrite surface FTIR, XPS Analysis Bonding Mechanism Formation of Cu—N and Cu—S bonds XPS Analysis Hydrophobicity Effect Increases the surface hydrophobicity of chalcopyrite Contact Angle Measurements, AFM

Table of Mentioned Compounds

Compound Name Chemical Formula (if available) Role/Context This compound C₃H₈N₄S Subject of the article 6-hexyl-1,2,4,5-tetrazinane-3-thione C₈H₁₈N₄S Derivative used as a flotation collector Chalcopyrite CuFeS₂ Target mineral in flotation Pyrite FeS₂ Gangue mineral in flotation

Research in Biological Activity (Excluding Clinical Studies)

Investigations into DNA Binding and Nuclease Activity

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly in the development of anticancer agents. Although direct studies on the DNA binding and nuclease activity of this compound were not prominently found, the broader class of 1,2,4,5-tetrazine (B1199680) derivatives has been extensively used in bioorthogonal chemistry. This field utilizes chemical reactions that can occur inside living systems without interfering with native biochemical processes.

Derivatives of 1,2,4,5-tetrazine are frequently employed as "click chemistry" reagents for labeling biomolecules, including DNA. This application inherently relies on the ability of the tetrazine moiety to be conjugated to or interact in proximity with nucleic acids, even if the primary interaction is a covalent ligation rather than traditional intercalative or groove binding. These bioconjugation techniques are instrumental in imaging, tracking, and understanding the function of DNA and other cellular components in their native environment.

Furthermore, research into other nitrogen-rich heterocyclic compounds has demonstrated significant DNA interaction. For instance, certain pyrimidine (B1678525) derivatives have been shown to bind to DNA, a critical mechanism for their antitumor activity. While specific binding constants and modes of interaction for this compound derivatives are not available, the established reactivity of the tetrazine core suggests a potential for targeted interaction with biological macromolecules like DNA, warranting further investigation. Currently, there is no available research detailing the nuclease activity, which is the ability to cleave DNA, for this specific compound or its close derivatives.

Studies on Enzyme Interaction Mechanisms

The investigation of how small molecules interact with and potentially inhibit enzymes is a critical area of pharmaceutical research. While direct enzyme interaction studies for this compound are not detailed in the available literature, extensive research on the structurally related 1,2,4-triazole-3-thione and 1,2,4,5-tetrazine derivatives highlights their potential as enzyme inhibitors.

Derivatives of 1,2,4-triazole-3-thione have been identified as potent inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. mdpi.com These enzymes, such as NDM-1, VIM-1, and VIM-2, are challenging targets for drug development. The inhibitory activity of these compounds is attributed to the interaction of the triazole thiolate group with the zinc ions in the enzyme's active site. mdpi.com Structure-based optimization of this scaffold has led to the identification of compounds with significant inhibitory activity, demonstrating the potential of this chemical class in combating antibiotic resistance. mdpi.com

Below is a table summarizing the inhibitory activity of selected 1,2,4-triazole-3-thiol derivatives against various metallo-β-lactamases.

Inhibitory Activity of 1,2,4-Triazole-3-Thiol Derivatives Against Metallo-β-Lactamases

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mechanism |

|---|---|---|---|---|

| CP 18 (naphthalene derivative) | NDM-1 | 62.8 ± 3.1 | - | Competitive |

| CP 22 (bromine derivative) | NDM-1 | 85.4 ± 15.7 | 42.7 | Competitive |

| CP 23 (bromine derivative) | NDM-1 | 88.6 ± 12.0 | - | Competitive |

| CP 24 (bromine derivative) | NDM-1 | 96.1 ± 14.7 | - | Competitive |

| CP-17 | NDM-1 | >100 | - | - |

| CP 29 (carboxylic derivative) | NDM-1 | >100 | - | - |

| CP 30 (carboxylic derivative) | NDM-1 | >100 | - | - |

Data sourced from a study on 1,2,4-triazole-3-thione derivatives as MBL inhibitors. mdpi.com The specific structures of compounds CP-17, CP 18, CP 22, CP 23, CP 24, CP 29 and CP 30 are detailed in the source publication.

Furthermore, various 1,2,4,5-tetrazine derivatives have been evaluated for their antitumor properties against cancer cell lines, such as the A-549 lung cancer cell line. researchgate.net This biological activity often implies the inhibition of key enzymes involved in cancer cell proliferation and survival, like protein kinases. researchgate.net Molecular docking studies have been employed to predict the interactions between tetrazine derivatives and the binding sites of enzymes such as Pim-1 kinase, suggesting that these compounds can act as inhibitors. researchgate.net The exploration of these derivatives continues to be an active area of research for developing novel therapeutic agents.

Emerging Trends and Future Research Directions in 6 Methyl 1,2,4,5 Tetrazinane 3 Thione Chemistry

Design and Synthesis of Advanced Tetrazinane-3-thione Architectures

Future research into 6-Methyl-1,2,4,5-tetrazinane-3-thione is anticipated to move beyond the parent molecule to the design and synthesis of more complex, functionalized architectures. Drawing inspiration from synthetic strategies for other saturated N-heterocycles, chemists can envision creating a diverse library of derivatives with tailored properties. researchgate.netnih.gov A plausible synthetic approach to the core structure could be adapted from the synthesis of 6-aryl-1,2,4,5-tetrahydrotetrazine-3-thiones, which involves the condensation of thiocarbohydrazide (B147625) with aldehydes. researchgate.net For the methyl-substituted target, this would likely involve a reaction with a suitable acetaldehyde (B116499) equivalent followed by cyclization.

Advanced architectures could be constructed by introducing a variety of substituents at different positions of the tetrazinane ring. This would allow for the fine-tuning of the molecule's steric and electronic properties. For example, functional groups could be introduced to enhance solubility, enable conjugation to biomolecules, or act as ligands for metal complexes. The development of stereoselective synthetic methods will be crucial for accessing specific isomers and exploring their unique biological activities and material properties.

| Target Architecture | Potential Synthetic Strategy | Desired Properties |

| Chiral 6-Methyl-1,2,4,5-tetrazinane-3-thiones | Asymmetric catalysis, use of chiral starting materials | Enantioselective biological activity |

| Polymer-supported Tetrazinane-3-thiones | Functionalization with polymerizable groups | Recyclable catalysts, solid-phase synthesis |

| Fused-ring systems | Intramolecular cyclization reactions | Rigid scaffolds for materials science |

| Fluorescently-labeled derivatives | Conjugation with fluorophores | Probes for biological imaging |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A fundamental understanding of the structure, reactivity, and electronic properties of this compound will be essential for its development. The integration of advanced spectroscopic techniques with computational modeling will be a powerful approach to elucidate these characteristics. While experimental data for this specific molecule is scarce, future studies will undoubtedly employ a suite of analytical methods.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be vital for confirming the connectivity and stereochemistry of newly synthesized derivatives. X-ray crystallography will provide unambiguous determination of the three-dimensional structure, including ring conformation and substituent orientation.

Computational chemistry, particularly Density Functional Theory (DFT), will play a predictive and complementary role. nih.govnih.gov DFT calculations can be used to predict stable conformations, analyze orbital interactions, and simulate spectroscopic data (NMR, IR, UV-Vis) to aid in the interpretation of experimental results. mdpi.commdpi.com This synergistic approach will be critical for understanding reaction mechanisms, predicting reactivity, and designing molecules with desired electronic and photophysical properties. mdpi.com

| Technique | Information Gained |

| 1D and 2D NMR Spectroscopy | Connectivity, stereochemistry, dynamic processes |

| X-ray Crystallography | Solid-state structure, conformation, intermolecular interactions |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

| FT-IR and Raman Spectroscopy | Vibrational modes, functional groups |

| UV-Vis Spectroscopy | Electronic transitions |

| DFT and ab initio calculations | Geometries, energies, electronic structure, simulated spectra |

Exploration of Novel Application Domains for Tetrazinane-3-thiones

The unique structural features of this compound, namely the presence of multiple nitrogen atoms and a thione group, suggest a wide range of potential applications that are yet to be explored. The field of medicinal chemistry is a particularly promising area, as nitrogen- and sulfur-containing heterocycles are prevalent in many pharmaceuticals. openmedicinalchemistryjournal.commdpi.com The tetrazinane-3-thione scaffold could serve as a novel core for the development of new therapeutic agents. researchgate.netopenmedicinalchemistryjournal.com

Beyond medicine, the ability of the thione group and the nitrogen atoms to coordinate with metal ions suggests potential applications in coordination chemistry and materials science. bohrium.com Derivatives of this compound could be investigated as ligands for catalysis, as building blocks for metal-organic frameworks (MOFs), or as components of functional materials with interesting electronic or optical properties. encyclopedia.pub The high nitrogen content also suggests potential as energetic materials, a property seen in some aromatic tetrazine derivatives.

| Potential Application Domain | Rationale |

| Medicinal Chemistry | N,S-heterocycles are common pharmacophores; potential antimicrobial, anticancer, or antiviral agents. |

| Agrochemicals | Many pesticides and herbicides are nitrogen heterocycles. |

| Coordination Chemistry | Thione and nitrogen atoms can act as ligands for metal catalysts. |

| Materials Science | Building blocks for polymers and MOFs; potential for electronic and optical materials. |

| Energetic Materials | High nitrogen content can lead to high energy release upon decomposition. |

Development of Sustainable and Environmentally Benign Synthetic Processes

As with all areas of modern chemistry, the development of sustainable and environmentally friendly synthetic methods for this compound and its derivatives will be a key research focus. mdpi.com This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. mdpi.comresearchgate.net

Future synthetic routes will likely leverage green chemistry principles. nih.gov This could include the use of catalytic methods to improve efficiency and reduce the need for stoichiometric reagents. mdpi.comnih.gov The exploration of alternative reaction media, such as water or bio-based solvents, will also be important. mdpi.com

Furthermore, the adoption of advanced manufacturing technologies like flow chemistry could offer significant advantages. uc.ptspringerprofessional.de Continuous flow synthesis can provide better control over reaction parameters, improve safety, and facilitate scale-up, making the production of tetrazinane-3-thiones more efficient and sustainable. nih.govmdpi.comdurham.ac.uk Mechanochemical techniques, which involve solvent-free reactions in a ball mill, also present a green alternative to traditional solution-phase synthesis. rsc.org

| Sustainable Approach | Potential Benefits |

| Catalysis (Homogeneous, Heterogeneous, Bio-) | Higher efficiency, lower waste, milder reaction conditions. |

| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety. |

| Flow Chemistry | Enhanced safety and control, easier scale-up, process intensification. |

| Microwave-assisted Synthesis | Reduced reaction times, improved yields. |

| Mechanochemistry | Solvent-free reactions, reduced waste. |

Q & A

Q. Q1: What are the standard synthetic routes for 6-methyl-1,2,4,5-tetrazinane-3-thione, and how are intermediates validated?

A: A common route involves reacting tert-butyl carbamate derivatives with hydrazine hydrate (NH·HO) in acetonitrile (ACN) under nitrogen, catalyzed by NiCl·6HO. Key intermediates, such as tert-butyl (4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)carbamate, are purified via aqueous workup and characterized by H/C NMR and mass spectrometry (MS) to confirm regiochemistry and purity .

Advanced Synthesis Optimization

Q. Q2: How can reaction conditions be optimized to address low yields in tetrazinane synthesis?

A: Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., FeCl·6HO) enhance cyclization efficiency for tetrazinane derivatives. For example, FeCl increases reaction rates by stabilizing transition states during heterocycle formation. Solvent choice (e.g., DCM for acid-sensitive steps) and temperature control (80–100°C) further improve yields .

Structural Confirmation Techniques

Q. Q3: What advanced analytical methods resolve ambiguities in tetrazinane-thione structural assignments?

A: Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming tetrazinane ring geometry. Complementarily, H-N HMBC NMR identifies nitrogen environments, while high-resolution MS (HRMS) validates molecular formulas. Computational methods (e.g., DFT) model electronic structures to correlate with experimental data .

Data Contradictions in Reaction Pathways

Q. Q4: How to reconcile discrepancies in reported synthetic pathways for tetrazinane derivatives?

A: Discrepancies often arise from catalyst specificity or competing side reactions. For instance, NiCl·6HO may favor tetrazine formation, while FeCl promotes alternative cyclization. Systematic screening of catalysts (Lewis vs. Brønsted acids) and monitoring intermediates via LC-MS can clarify mechanistic pathways .

Applications in Coordination Chemistry

Q. Q5: How does this compound function in lanthanide/actinide separation?

A: The methyltetrazine moiety acts as an N-donor ligand, selectively binding trivalent lanthanides (Ln) and actinides (An) via hard-soft acid-base interactions. Stability constants and separation factors are determined through solvent extraction studies and X-ray absorption spectroscopy (XAS) .

Biological Activity Profiling

Q. Q6: What methodologies assess the antimicrobial potential of tetrazinane-thione derivatives?

A: Broth microdilution assays (e.g., MIC/MBC) against Gram-positive/negative bacteria and fungi are standard. Molecular docking studies predict binding to targets like DNA gyrase. Antioxidant activity is quantified via DPPH/ABTS radical scavenging assays, with IC values compared to ascorbic acid controls .

Material Science Applications

Q. Q7: How is this compound utilized in polymer functionalization?

A: The tetrazine group undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., norbornenes) for click chemistry. Functionalized polymers are characterized by GPC, DSC, and tensile testing to evaluate molecular weight, thermal stability, and mechanical properties .

Stability and Storage

Q. Q8: What conditions ensure long-term stability of tetrazinane-thione derivatives?

A: Store under inert gas (N/Ar) at –20°C in anhydrous DMSO or ACN. Degradation is monitored via HPLC-UV; exposure to light or moisture accelerates decomposition. Lyophilization enhances stability for solid-state storage .

Computational Modeling

Q. Q9: How do DFT studies aid in understanding tetrazinane-thione reactivity?

A: DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to rationalize nucleophilic/electrophilic sites. Transition state modeling explains regioselectivity in IEDDA reactions, validated by experimental kinetic data .

Toxicity and Handling

Q. Q10: What safety protocols are recommended for handling tetrazinane-thione compounds?

A: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy. Acute toxicity is assessed via OECD 423 guidelines. Waste disposal follows EPA protocols for nitrogenous heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.